molecular formula C19H15F3N2O5 B2533709 3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888454-89-5

3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2533709
CAS No.: 888454-89-5
M. Wt: 408.333
InChI Key: PXGBVMLYRRLCAG-UHFFFAOYSA-N
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Description

3-(2-Methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-methoxyacetamido substituent at the benzofuran C3 position and a 4-(trifluoromethoxy)phenyl group attached to the carboxamide nitrogen. This structure combines a benzofuran core—a heterocyclic scaffold known for its pharmacological versatility—with functional groups that enhance metabolic stability and target affinity. The trifluoromethoxy group contributes to lipophilicity and resistance to oxidative metabolism, while the methoxyacetamido moiety may influence electronic properties and steric interactions .

Properties

IUPAC Name

3-[(2-methoxyacetyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c1-27-10-15(25)24-16-13-4-2-3-5-14(13)28-17(16)18(26)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGBVMLYRRLCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, focusing on neuroprotective effects, antioxidant activity, and structure-activity relationships.

Chemical Structure

The compound can be described by the following structural formula:

C22H22F3N3O4\text{C}_{22}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_4

This structure includes a benzofuran moiety, which is significant for its biological activity.

Neuroprotective Effects

Research indicates that derivatives of benzofuran, including compounds similar to this compound, exhibit neuroprotective properties against excitotoxicity. A study synthesized various benzofuran-2-carboxamide derivatives and tested their efficacy in protecting neuronal cells from NMDA-induced damage. Among these, certain substitutions at specific positions on the benzofuran ring were found to enhance neuroprotection significantly .

Key Findings:

  • Compounds with methyl (-CH3) or hydroxyl (-OH) substitutions demonstrated notable neuroprotective effects.
  • The most effective compounds showed protection comparable to known NMDA antagonists like memantine at concentrations around 30 μM .

Antioxidant Activity

In addition to neuroprotection, the compound's potential as an antioxidant has been explored. The ability to scavenge reactive oxygen species (ROS) is crucial for mitigating oxidative stress in neuronal cells. The synthesized derivatives were evaluated for their capacity to inhibit lipid peroxidation and scavenge free radicals in vitro .

Antioxidant Properties:

  • Compounds showed varying degrees of DPPH radical scavenging activity.
  • Structure-activity relationship studies indicated that specific functional groups significantly influence antioxidant efficacy.

Case Studies

  • Study on Benzofuran Derivatives:
    A series of benzofuran derivatives were synthesized and screened for neuroprotective and antioxidant activities. The study highlighted that certain derivatives exhibited significant protective effects against oxidative stress and excitotoxicity in neuronal cultures .
  • Pharmacokinetic Profile:
    Another study investigated the pharmacokinetics of similar compounds, revealing favorable absorption and distribution characteristics in animal models, which are essential for therapeutic applications .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its chemical structure. Modifications at specific positions on the benzofuran ring have been shown to enhance its biological activity:

Substitution PositionFunctional GroupEffect on Activity
R1 (benzofuran ring)-CH3Increases neuroprotection
R2 (benzofuran ring)-OHEnhances antioxidant effect
R3 (trifluoromethoxy)-CF3Modulates lipophilicity

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
3-(2-Methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (Target Compound) Not Provided C₂₁H₁₇F₃N₂O₅ 458.37 2-Methoxyacetamido, 4-(trifluoromethoxy)phenyl
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 887882-13-5 C₂₉H₂₁FN₂O₃ 464.5 Biphenyl-acetamido, 3-fluorophenyl
3-(3-Methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide 887897-71-4 C₂₃H₁₇N₃O₆ 431.4 3-Methoxybenzamido, 4-nitrophenyl
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide 888461-96-9 C₂₁H₁₂BrF₃N₂O₅ 509.2 5-Bromofuran-carboxamido, 4-(trifluoromethoxy)phenyl

Key Observations:

The bromine atom in CAS 888461-96-9 adds steric bulk and polarizability, which may alter binding kinetics .

Electronic and Steric Modifications: The 2-methoxyacetamido group in the target compound introduces a flexible ether linkage, contrasting with rigid aromatic substituents (e.g., biphenyl in CAS 887882-13-5). This flexibility could reduce steric hindrance at binding sites .

Pharmacological Implications

  • Anticancer Potential: Benzofuran carboxamides with electron-withdrawing substituents (e.g., nitro, trifluoromethoxy) exhibit antiproliferative activity by targeting tubulin or kinase pathways .
  • Antiviral Activity : Analogues like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () show antiviral properties, suggesting the benzofuran scaffold’s broad applicability .
  • Metabolic Stability : The trifluoromethoxy group in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to compounds with nitro or methoxy groups .

Preparation Methods

Construction of the Benzofuran-2-Carboxylic Acid Core

The synthesis begins with the formation of the benzofuran-2-carboxylic acid scaffold, a critical precursor for subsequent functionalization. A widely adopted approach involves Pd(II)-catalyzed C–H arylation directed by an 8-aminoquinoline (8-AQ) auxiliary. As demonstrated in studies by Padmavathi et al., this method enables regioselective arylation at the C3 position of benzofuran derivatives.

Directed C–H Arylation Protocol

The benzofuran substrate 1a (8-AQ-directed benzofuran-2-carboxamide) undergoes arylation with aryl iodides under optimized conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Oxidant : AgOAc (1.5 equiv.)
  • Solvent : Toluene (0.5 M)
  • Temperature : 110°C
  • Time : 7 hours

This protocol achieves yields of 46–92% for various aryl groups, with the 8-AQ directing group facilitating palladacycle formation (Intermediate B ) prior to reductive elimination. The mechanism proceeds via a Pd(IV) intermediate (C ), ensuring high regioselectivity.

Table 1: Key Reaction Parameters for C–H Arylation
Parameter Optimal Condition Impact on Yield
Catalyst Loading 5 mol% Pd(OAc)₂ <70% yield below 3 mol%
Oxidant Equivalents 1.5 equiv. AgOAc Critical for Pd(II) regeneration
Solvent Polarity Toluene Enhances Pd stability
Reaction Temperature 110°C Balances rate and decomposition

Installation of the 4-(Trifluoromethoxy)Phenyl Carboxamide Group

The final step involves coupling the benzofuran-2-carboxylic acid derivative with 4-(trifluoromethoxy)aniline . Two primary methods are employed:

Carbodiimide-Mediated Amidation

Using N,N’-carbonyldiimidazole (CDI) as an activating agent:

  • Activation : Benzofuran-2-carboxylic acid (1 mmol) reacts with CDI (1.5 mmol) in THF for 1 hour.
  • Coupling : 4-(Trifluoromethoxy)aniline (1.5 mmol) is added, and the mixture stirs for 12–14 hours.
  • Workup : Acidification with 6 N HCl, extraction with ethyl acetate, and purification via flash chromatography.

Chloroformate-Based Acylation

An alternative approach utilizes chloroformate intermediates :

  • Intermediate Synthesis : Benzofuran-2-carbonyl chloride is generated using phosgene or thiophosgene in dichloromethane.
  • Amine Coupling : Reaction with 4-(trifluoromethoxy)aniline in the presence of pyridine yields the target carboxamide.
Table 2: Comparison of Amidation Methods
Method Yield (%) Purity (%) Reaction Time (h)
CDI-Mediated 85–90 >95 12–14
Chloroformate-Based 75–80 90–93 6–8

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • THF vs. Toluene : THF enhances CDI activation efficiency but requires anhydrous conditions.
  • Temperature : Reactions above 60°C accelerate decomposition of the N-acyl-Boc-carbamate intermediate, reducing yields.

Catalytic System Refinement

  • Pd Catalyst Alternatives : PdCl₂ and Pd(TFA)₂ were evaluated but showed lower activity than Pd(OAc)₂.
  • Additives : DMAP (10 mol%) improves transamidation kinetics by stabilizing reactive intermediates.

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